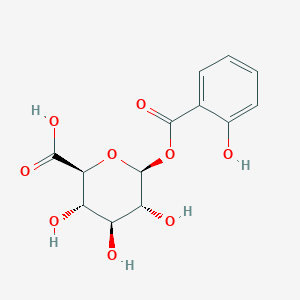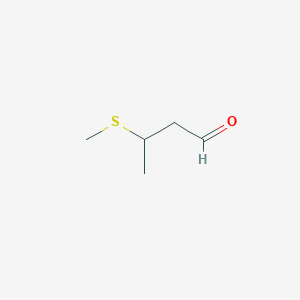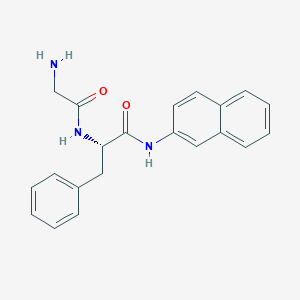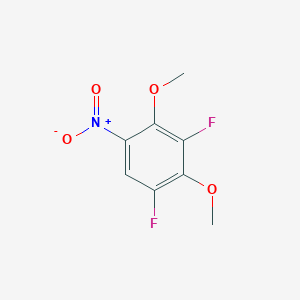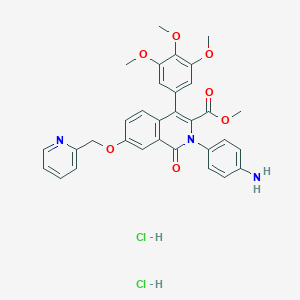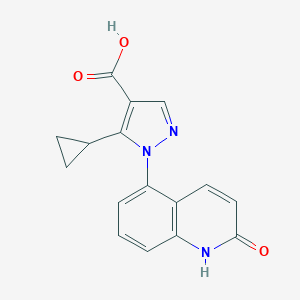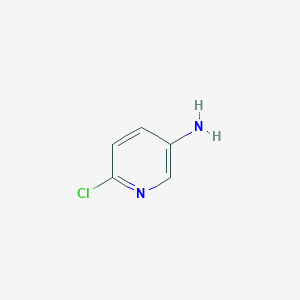![molecular formula C19H28N2O2 B041732 [1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide CAS No. 120927-39-1](/img/structure/B41732.png)
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions.
Mechanism Of Action
R-PIA exerts its pharmacological effects by activating the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in calcium influx and an increase in potassium efflux. This results in a decrease in neuronal excitability, a decrease in cardiac contractility, and a decrease in platelet aggregation.
Biochemical And Physiological Effects
R-PIA has several biochemical and physiological effects, including a decrease in heart rate, a decrease in blood pressure, a decrease in platelet aggregation, and an increase in cerebral blood flow. R-PIA also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardioprotective properties.
Advantages And Limitations For Lab Experiments
R-PIA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, R-PIA also has limitations, including its complex synthesis process, its high cost, and its potential for off-target effects.
Future Directions
There are several future directions for R-PIA research, including the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic use, and the identification of novel therapeutic applications. R-PIA may also have potential as a tool compound for the study of adenosine A1 receptor signaling and its role in disease pathogenesis.
Conclusion:
In conclusion, R-PIA is a potent and selective adenosine A1 receptor agonist with therapeutic potential in various medical conditions. Its synthesis process is complex, but its well-characterized mechanism of action and availability in pure form make it an attractive tool compound for scientific research. Further research is needed to fully understand the therapeutic potential of R-PIA and its role in disease pathogenesis.
Synthesis Methods
R-PIA synthesis involves several steps, including the protection of the amine group, the formation of the cyclohexyl carbamate, and the coupling of the benzene ring. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
R-PIA has been extensively studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to improve cognitive function and protect against neurodegeneration. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.
properties
CAS RN |
120927-39-1 |
|---|---|
Product Name |
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide |
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)21-17(18(20)22)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1 |
InChI Key |
AUSHCEKRHXBBSE-OFLPRAFFSA-N |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



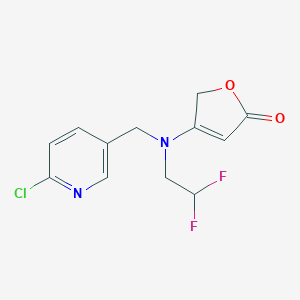
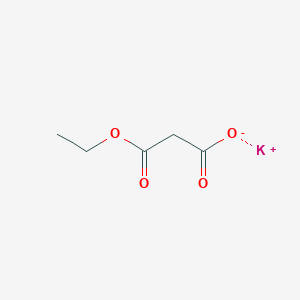

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
